molecular formula C12H12N2Se2 B1586521 Benzenamine, 2,2'-diselenobis- CAS No. 63870-44-0

Benzenamine, 2,2'-diselenobis-

Cat. No.: B1586521
CAS No.: 63870-44-0
M. Wt: 342.2 g/mol
InChI Key: CTCGHLVDQKKOCB-UHFFFAOYSA-N
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Description

Benzenamine, 2,2’-diselenobis- is an organic compound that contains selenium atoms. It is known for its unique chemical properties and potential applications in various fields. The compound is characterized by the presence of two benzenamine groups connected by a diselenide bond, making it a valuable subject of study in organic and inorganic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2,2’-diselenobis- typically involves the reaction of benzenamine with selenium reagents. One common method is the reaction of benzenamine with selenium dioxide in the presence of a reducing agent. This reaction forms the diselenide bond between the two benzenamine molecules. The reaction conditions often include a solvent such as water or an organic solvent, and the reaction is carried out at elevated temperatures to facilitate the formation of the diselenide bond .

Industrial Production Methods: In an industrial setting, the production of Benzenamine, 2,2’-diselenobis- can be achieved through continuous flow synthesis. This method involves the use of a continuous flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 2,2’-diselenobis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the selenium atoms, leading to the formation of selenoxide or selenone derivatives.

    Reduction: Reduction of Benzenamine, 2,2’-diselenobis- can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction reduces the diselenide bond to form benzenamine and elemental selenium.

    Substitution: Substitution reactions can occur at the benzenamine groups, where electrophiles or nucleophiles replace hydrogen atoms on the aromatic ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to selenoxide derivatives, while reduction can yield benzenamine and elemental selenium.

Scientific Research Applications

Benzenamine, 2,2’-diselenobis- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Benzenamine, 2,2’-diselenobis- can be compared with other diselenide compounds such as bis(2-hydroxyphenyl) diselenide and bis(3-hydroxyphenyl) diselenide. These compounds share similar structural features but differ in their substituents on the aromatic ring. The unique aspect of Benzenamine, 2,2’-diselenobis- is its benzenamine groups, which impart distinct chemical properties and reactivity. Other similar compounds include bis(4-hydroxyphenyl) diselenide and 2,2’-diselenobis(benzoic acid) .

Properties

IUPAC Name

2-[(2-aminophenyl)diselanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2Se2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCGHLVDQKKOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)[Se][Se]C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2Se2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5070022
Record name Benzenamine, 2,2'-diselenobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5070022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63870-44-0
Record name Bis(2-aminophenyl) diselenide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63870-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2,2'-diselenobis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063870440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2,2'-diselenobis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 2,2'-diselenobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5070022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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